2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol
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Overview
Description
2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol is a chemical compound that features both hydroxymethyl and piperazine functional groups. Compounds with these functional groups are often used in various chemical and pharmaceutical applications due to their reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol typically involves the reaction of piperazine with formaldehyde and a suitable diol. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the reaction.
Catalysts: Acidic or basic catalysts to promote the formation of the desired product.
Solvents: Common solvents like water, ethanol, or other polar solvents.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic natural substrates, allowing the compound to bind to specific sites and modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)piperazine: Lacks the additional diol group.
1,4-Bis(hydroxymethyl)piperazine: Contains two hydroxymethyl groups but no additional diol.
Uniqueness
2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol is unique due to the presence of both hydroxymethyl and diol groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H18N2O3 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-piperazin-1-ylpropane-1,3-diol |
InChI |
InChI=1S/C8H18N2O3/c11-5-8(6-12,7-13)10-3-1-9-2-4-10/h9,11-13H,1-7H2 |
InChI Key |
MEFJCSDJLHOJAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(CO)(CO)CO |
Origin of Product |
United States |
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